molecular formula C22H18N4O B5993181 2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol

2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol

Cat. No.: B5993181
M. Wt: 354.4 g/mol
InChI Key: NJQDDVQBKAOIQG-OEAKJJBVSA-N
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Description

2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol typically involves the condensation reaction between 2-(4-methylphenyl)quinazolin-4-amine and salicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbon-nitrogen double bond, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol has been explored for various scientific research applications:

    Medicinal Chemistry: The compound exhibits potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol involves its interaction with cellular targets such as DNA and enzymes. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. Additionally, it may inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[2-Hydroxyphenyl)imino]methyl]phenol
  • (E)-2-((p-tolylimino)methyl)phenol

Uniqueness

Compared to similar compounds, 2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol stands out due to its unique quinazoline moiety, which imparts distinct biological and chemical properties. This structural feature enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-15-10-12-16(13-11-15)21-24-19-8-4-3-7-18(19)22(25-21)26-23-14-17-6-2-5-9-20(17)27/h2-14,27H,1H3,(H,24,25,26)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQDDVQBKAOIQG-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C/C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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